molecular formula C10H7ClO2 B13689030 7-Chloro-2-methyl-4h-chromen-4-one

7-Chloro-2-methyl-4h-chromen-4-one

Cat. No.: B13689030
M. Wt: 194.61 g/mol
InChI Key: VLEYYEKCBPJKEZ-UHFFFAOYSA-N
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Description

7-Chloro-2-methyl-4H-chromen-4-one is a heterocyclic compound belonging to the chromenone family. It is characterized by a benzopyran structure with a chlorine atom at the 7th position and a methyl group at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-2-methyl-4H-chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 7-chloro-4-methylcoumarin with a suitable base in the presence of a solvent like acetone . The reaction is carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of green chemistry principles. These methods aim to optimize yield, reduce waste, and minimize the use of hazardous reagents .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted chromenones, dihydro derivatives, and quinones, each with distinct biological activities .

Scientific Research Applications

7-Chloro-2-methyl-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Chloro-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. It also modulates signaling pathways involved in inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 7-Chloro-4-methyl-2H-chromen-2-one
  • 7-Hydroxy-2-methyl-4H-chromen-4-one
  • 6-Chloro-2-methyl-4H-chromen-4-one

Uniqueness

7-Chloro-2-methyl-4H-chromen-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other chromenone derivatives. Its chlorine and methyl groups contribute to its unique reactivity and interaction with biological targets .

Properties

Molecular Formula

C10H7ClO2

Molecular Weight

194.61 g/mol

IUPAC Name

7-chloro-2-methylchromen-4-one

InChI

InChI=1S/C10H7ClO2/c1-6-4-9(12)8-3-2-7(11)5-10(8)13-6/h2-5H,1H3

InChI Key

VLEYYEKCBPJKEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=C(C=C2)Cl

Origin of Product

United States

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